Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate
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Overview
Description
Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have a wide range of applications in different fields, including chemistry, biology, and industry. This compound is characterized by the presence of a prop-2-yn-1-yl group, a 2,4-dinitrophenyl group, and a butanoate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate typically involves the reaction of prop-2-yn-1-ol with 4-((2,4-dinitrophenyl)amino)butanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually performed at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of new esters or amides.
Scientific Research Applications
Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the reduction of nitro groups to amino groups can alter the compound’s biological activity and its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)butanoate: Characterized by the presence of a prop-2-yn-1-yl group, a 2,4-dinitrophenyl group, and a butanoate ester linkage.
Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)acetate: Similar structure but with an acetate ester linkage instead of a butanoate.
Prop-2-yn-1-yl 4-((2,4-dinitrophenyl)amino)propanoate: Similar structure but with a propanoate ester linkage.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a prop-2-yn-1-yl group and a 2,4-dinitrophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
prop-2-ynyl 4-(2,4-dinitroanilino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-8-22-13(17)4-3-7-14-11-6-5-10(15(18)19)9-12(11)16(20)21/h1,5-6,9,14H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDJLOWYGQZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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